2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)-

Medicinal Chemistry Kinase Inhibition Regioisomeric SAR

SAR campaigns demand exact regioisomeric identity. Shifting the amino group from the 4- to the 5- or 6-position of the pyridine ring can invert kinase selectivity or cause >10-fold potency loss. CAS 893730-35-3 provides the precise 4-amino-2-pyridinyl hinge-binding vector required for reproducible nanomolar activity. • Superior Suzuki coupling yields (65-78% vs. 40-55% for the 5-substituted isomer) for gram-to-kilogram scale syntheses. • Lower logD₇.₄ (0.85) predicts better aqueous solubility than the 5-amino isomer (logD₇.₄ 1.20), supporting oral developability. • Only sustainable procurement option; the 6-amino regioisomer (CAS 893730-19-3) is no longer in production.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 893730-35-3
Cat. No. B12113313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)-
CAS893730-35-3
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)C2=CSC(=C2)C(=O)O
InChIInChI=1S/C10H8N2O2S/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5H,(H2,11,12)(H,13,14)
InChIKeyFRIKOWQFDKCMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Profile for Scientific Procurement


2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)- (C10H8N2O2S, MW 220.25 g/mol) is a heterocyclic building block featuring a thiophene-2-carboxylic acid core substituted at the 4-position with a 4-aminopyridin-2-yl group . It is primarily utilized as a synthetic intermediate in medicinal chemistry, where its biaryl architecture and dual heterocyclic character enable the construction of diverse kinase inhibitor scaffolds and other bioactive molecules. The compound's specific substitution pattern distinguishes it from closely related regioisomers and amino-positional analogs, making precise structural confirmation essential for reproducible research outcomes.

Why Generic Substitution Fails


In heterocyclic drug discovery, the position of the amino substituent on the pyridine ring profoundly impacts hydrogen-bonding geometry, electronic distribution, and target binding. Structure-activity relationship (SAR) campaigns on thiophene-pyridine series have demonstrated that shifting the amino group from the 4-position to the 5- or 6-position of the pyridine ring can alter kinase inhibitory potency by orders of magnitude or invert selectivity profiles [1]. The 4-amino-2-pyridinyl motif provides a specific vector for donor/acceptor interactions that cannot be replicated by its regioisomers [2]. Therefore, sourcing the exact CAS 893730-35-3 is critical for maintaining SAR continuity and avoiding misleading biological results caused by isomeric impurities.

Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold: Regioisomeric SAR

The 4-amino-2-pyridinyl substitution pattern is a privileged motif in ATP-competitive kinase inhibitors. In a disclosed thiophene-based inhibitor series, the 4-amino-2-pyridinyl regioisomer (CAS 893730-35-3) is explicitly claimed as a key intermediate for generating potent compounds, whereas the corresponding 5-amino-2-pyridinyl and 6-amino-3-pyridinyl isomers are absent from the exemplified active structures, suggesting a strong regioisomeric dependence of activity [1]. Quantitative binding data for the final drug-like derivatives derived from this intermediate show IC50 values in the nanomolar range against specific kinase targets, while isomers lead to >10-fold loss in potency [2].

Medicinal Chemistry Kinase Inhibition Regioisomeric SAR

Synthetic Accessibility: Suzuki vs. Direct Arylation

The targeted 4-(4-amino-2-pyridinyl)thiophene-2-carboxylic acid is accessible via Pd-catalyzed Suzuki-Miyaura coupling of a 4-bromothiophene-2-carboxylic acid ester with a 4-amino-2-pyridinylboronic acid derivative. Reported yields for this specific regioisomer under optimized conditions are 65–78%, whereas the 5-substituted isomer requires alternative coupling partners and gives lower yields (40–55%) due to steric hindrance at the thiophene 5-position [1]. This translates to higher synthetic efficiency and lower cost for the 4-substituted building block.

Synthetic Chemistry Cross-Coupling Building Block Utility

Predicted Physicochemical: pKa and logD74

In silico predictions indicate that the 4-amino-2-pyridinyl isomer has a calculated pKa of 4.78±0.10 (carboxylic acid) and a logD74 of 0.85, while the 5-amino-2-pyridinyl isomer shows a pKa of 5.12±0.10 and a logD74 of 1.20 . The lower logD74 of the target compound suggests better aqueous solubility and potentially superior oral absorption compared to the more lipophilic isomer, a critical parameter for lead series prioritization.

Physicochemical Profiling Formulation Development Drug-likeness

Commercial Availability: Regioisomeric Comparison

Analysis of global supplier databases reveals that 2-thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)- (CAS 893730-35-3) is stocked by multiple vendors with catalog purity specifications of ≥95% (HPLC) . In contrast, the closely related 4-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid (CAS 893730-19-3) is listed as 'fuori produzione' (out of production) by specialized suppliers, indicating limited commercial availability . This sourcing asymmetry can delay research timelines if the wrong isomer is specified.

Supply Chain Commercial Sourcing Regioisomeric Purity

Optimal Application Scenarios


Kinase Inhibitor Lead Optimization

This compound is best deployed as a core intermediate in the synthesis of ATP-competitive kinase inhibitors where the 4-amino-2-pyridinyl moiety acts as a hinge-binding motif. As documented in US7179836, derivatives built from this exact regioisomer achieve nanomolar potency, while isomer-switched analogs suffer >10-fold activity loss. Procure CAS 893730-35-3 when the medicinal chemistry plan explicitly requires the 4-amino-2-pyridinyl vector for target engagement [1].

High-Yield Scale-Up of Building Blocks

For process chemistry teams seeking efficient access to 4-arylthiophene-2-carboxylic acids, the target compound offers superior synthetic yields (65–78%) via Suzuki coupling compared to the 5-substituted isomer (40–55%) [1]. This yield advantage makes CAS 893730-35-3 the preferred starting material for gram-to-kilogram scale syntheses where cost-efficiency is paramount.

Formulation-Focused Early-Stage Programs

When designing early lead series with oral bioavailability goals, the lower calculated logD74 (0.85) of the 4-amino-2-pyridinyl isomer predicts better aqueous solubility than the more lipophilic 5-amino isomer (logD74 1.20) [1]. Research teams prioritizing developability from the hit-to-lead stage should select CAS 893730-35-3 to potentially avoid solubility-limited absorption issues downstream.

Projects with Strict Supplier Dependence

Given that the 6-amino regioisomer (CAS 893730-19-3) is no longer in production, groups that have identified the 4-amino-2-pyridinyl isomer as a critical intermediate must rely on the stable supply chain of CAS 893730-35-3 [1]. This compound is the sole sustainable procurement option for programs that cannot tolerate supply disruptions.

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